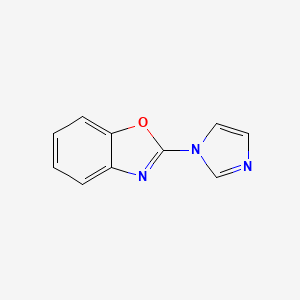

2-(1-Imidazolyl)benzoxazole

Vue d'ensemble

Description

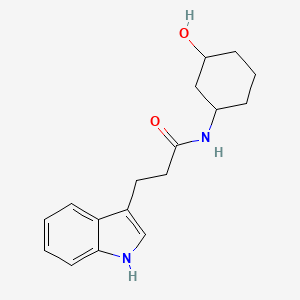

2-(1-Imidazolyl)benzoxazole is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is a heterocyclic organic molecule that consists of a benzoxazole ring fused with an imidazole ring. In

Applications De Recherche Scientifique

Electrochemically Initiated Oxidative Amination of Benzoxazoles : An electrochemical method to couple benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles, was developed. This approach avoids the use of excess chemical oxidants and large amounts of supporting electrolyte, simplifying the workup process and reducing waste (Gao et al., 2014).

Synthesis and Biological Activity of Imidazolyl Benzoxazole Derivatives : Novel benzoxazole derivatives with a (imidazolidin-2-yl)imino moiety were synthesized and shown to have selective ligand properties for alpha 2-adrenoceptors, suggesting potential medical applications (Sa̧czewski et al., 2008).

Inhibitory Effects on Platelet Aggregation : Certain 3-(1-imidazolyl)-1,2-benzisoxazole derivatives demonstrated a significant inhibitory effect on human platelet aggregation, outperforming acetylsalicylic acid in some cases (Nuhrich et al., 1994).

Proton- and Metal Cation-Enhanced Excited State Intramolecular Proton Transfers : Studies on 2-(2-hydroxyfluorophenyl)benzoxazole with an imidazole moiety revealed enhanced green emission in the presence of protons and metal cations like Al³⁺ and Zn²⁺ (Tanaka et al., 2006).

Metal-Free Amination of Benzoxazoles : An efficient transition-metal-free amination method for benzoxazoles was developed, yielding 2-aminobenzoxazoles in excellent yields. This approach uses catalytic amounts of tetrabutylammonium iodide and aqueous solutions of oxidants (Froehr et al., 2011).

DFT Study of Protonation and Deprotonation Enthalpies : Theoretical approaches were used to investigate the interaction of benzoxazole with water molecules, providing insights into structures, stabilization energy, and binding energy of benzoxazole–water complexes (Kabanda & Ebenso, 2013).

Kinetics and Mechanisms for Hydrolysis of Benzoxazoles : Studies under acidic conditions showed that benzoxazoles primarily hydrolyze to amidophenols, with variations in reaction mechanisms based on the benzoxazole derivatives and pH conditions (Jackson et al., 1972).

Antimicrobial Activities of Benzoxazole Derivatives : Synthesized benzoxazole derivatives showed potential as antimicrobial agents, with some exhibiting significant activity against various bacteria (Vodela et al., 2013).

Propriétés

IUPAC Name |

2-imidazol-1-yl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c1-2-4-9-8(3-1)12-10(14-9)13-6-5-11-7-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEKBKSSDFPZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Imidazol-1-yl-1,3-benzoxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7575803.png)

![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)

![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)

![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)

![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)

![N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide](/img/structure/B7575864.png)

![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)

![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)

![[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)